Benzyl (methoxymethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

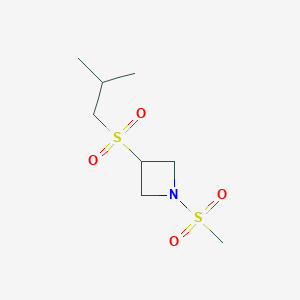

Benzyl (methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability under various reaction conditions and its ability to be removed selectively.

Mécanisme D'action

Target of Action

Benzyl (methoxymethyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains. These amine groups are essential for the formation of peptide bonds, which are crucial for the structure and function of proteins .

Mode of Action

This compound interacts with its targets, the amine groups, by forming a carbamate ester or amide linkage . This interaction effectively protects the amine groups from reacting under synthetic conditions to which the molecule is subjected in one or more subsequent steps . This protection is reversible, allowing the amine groups to be exposed again when needed .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it allows for selective reactions with other functional groups in the peptide chain . This can influence the formation of dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

As a small molecule with a molecular weight of 195215 Da , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amine groups during peptide synthesis . This protection allows for the selective synthesis of peptides, contributing to the diversity and complexity of protein structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acid or heat can remove some common carbamate protecting groups . Therefore, the conditions under which peptide synthesis occurs can significantly impact the effectiveness of this compound as a protecting group .

Analyse Biochimique

Biochemical Properties

Benzyl (methoxymethyl)carbamate is a carbamate ester, which is a class of compounds that have been implicated in a variety of biochemical reactions . Carbamates are known to interact with a range of enzymes, proteins, and other biomolecules. For instance, one of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group

Cellular Effects

The cellular effects of this compound are not well studiedFor example, some carbamates have been found to induce cytotoxicity in breast cancer cells

Molecular Mechanism

Carbamates are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapse, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors

Temporal Effects in Laboratory Settings

A study on the transcarbamation and amidation from benzyl carbamate suggests that it can be used in a convenient and efficient method for these reactions under heating conditions .

Subcellular Localization

The localization of molecules within a cell is essential for their functions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl (methoxymethyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methoxymethylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (methoxymethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and methoxymethylamine.

Oxidation: Oxidative conditions can lead to the formation of benzaldehyde and methoxymethylamine.

Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Benzyl alcohol and methoxymethylamine.

Oxidation: Benzaldehyde and methoxymethylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Benzyl (methoxymethyl)carbamate has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl carbamate: Similar in structure but lacks the methoxymethyl group.

Methoxymethyl carbamate: Similar but lacks the benzyl group.

tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.

Uniqueness

Benzyl (methoxymethyl)carbamate is unique due to its dual protecting groups, which provide additional stability and selectivity in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Propriétés

IUPAC Name |

benzyl N-(methoxymethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAUXDRKTSQTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2713630.png)

![1-(AZEPAN-1-YL)-2-(3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2713633.png)

![6-(azepane-1-sulfonyl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2713634.png)

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)